molecular formula C44H34N8 B13117100 Tetrakis(o-aminophenyl)porphyrin

Tetrakis(o-aminophenyl)porphyrin

Cat. No.: B13117100
M. Wt: 674.8 g/mol
InChI Key: FDJUBNCEVCSIAV-UHFFFAOYSA-N
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Description

Tetrakis(o-aminophenyl)porphyrin is a functionalized porphyrin of significant interest in advanced materials research. Its peripheral amine groups make it a versatile precursor for constructing complex molecular architectures and functional polymers. A primary research application is the creation of electroactive polyporphyrin films through electropolymerization. These films are highly valuable in developing electrocatalysts, particularly for the Oxygen Reduction Reaction (ORR), a critical process for new energy conversion technologies . The ability to form strong electrical contact with electrodes makes it an excellent material for designing molecular catalysts that address the slow kinetics of ORR, offering a promising alternative to precious metal-based catalysts . Furthermore, the amine functional groups allow this porphyrin to be covalently bonded to solid supports, such as silica aerogels, to create heterogeneous catalysts for environmental remediation. These supported catalysts can be used for the mineralization of persistent pollutants like phenol and chlorophenols through Fenton-like reactions, enhancing catalyst stability and reusability . Beyond catalysis, this porphyrin serves as a fundamental building block for synthesizing Covalent Organic Frameworks (COFs). When metallated, these COFs can exhibit enzyme-like (nanozyme) activity and have been successfully applied in colorimetric biosensing for sensitive detection of biomarkers like glutathione . It is also used in photocatalytic studies, for example, in conjugates with graphene quantum dots for the degradation of dyes such as Rhodamine B under visible light . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C44H34N8

Molecular Weight

674.8 g/mol

IUPAC Name

2-[10,15,20-tris(2-aminophenyl)-21,23-dihydroporphyrin-5-yl]aniline

InChI

InChI=1S/C44H34N8/c45-29-13-5-1-9-25(29)41-33-17-19-35(49-33)42(26-10-2-6-14-30(26)46)37-21-23-39(51-37)44(28-12-4-8-16-32(28)48)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-11-3-7-15-31(27)47/h1-24,49,52H,45-48H2

InChI Key

FDJUBNCEVCSIAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7N)C8=CC=CC=C8N)C=C4)C9=CC=CC=C9N)N3)N

Origin of Product

United States

Synthetic Methodologies and Atropisomerism of Tetrakis O Aminophenyl Porphyrin

Classical Synthetic Routes to Tetrakis(o-aminophenyl)porphyrin Precursors

The synthesis of TAPP typically involves the preparation of its nitro-substituted precursor, meso-Tetrakis(o-nitrophenyl)porphyrin (T(o-NO₂PP)), followed by the reduction of the nitro groups.

Two primary methods for the synthesis of tetraphenylporphyrin (B126558) precursors are the Lindsey synthesis and the Adler-Longo method . nih.gov The Lindsey synthesis is a two-step, one-flask methodology that generally provides higher yields (10-60%) compared to the Adler-Longo method. nih.gov The Adler-Longo process is a one-step method that uses propionic or acetic acid as a solvent at elevated temperatures, resulting in yields of 10-30%. nih.gov However, this method can lead to the formation of tar-like byproducts, complicating purification. nih.gov

A common route to TAPP starts with the condensation of o-nitrobenzaldehyde and pyrrole (B145914). This reaction can be carried out in propionic acid, which helps to minimize side reactions and simplifies the work-up process. oriprobe.com The resulting meso-Tetrakis(o-nitrophenyl)porphyrin is then reduced to TAPP. A standard method for this reduction involves the use of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid. nih.gov20.210.105researchgate.net This process typically yields TAPP in good amounts, with reports of up to 60% yield. oriprobe.com

An alternative to the direct condensation with a nitro-substituted benzaldehyde (B42025) is the nitration of meso-tetraphenylporphyrin (TPP). However, this method can produce a mixture of mono-, di-, tri-, and tetra-nitrated products that are difficult to separate. oriprobe.com

Targeted Synthesis of Specific Atropisomers of this compound (e.g., α,α,α,α vs. α,α,β,β)

Due to the hindered rotation of the ortho-substituted phenyl groups around the single bond connecting them to the porphyrin core, TAPP exists as four stable atropisomers. These isomers are designated based on the orientation of the amino groups relative to the porphyrin plane: α,α,α,α (all on the same side), α,α,α,β (three on one side, one on the other), α,α,β,β (two adjacent on the same side), and α,β,α,β (alternating). ulisboa.pt A statistical mixture of these atropisomers would be found in a 1:4:2:1 ratio, respectively. ulisboa.pt

The synthesis of specific atropisomers is crucial for applications where a defined three-dimensional structure is required. The separation and isolation of these isomers can be achieved, and their interconversion can be studied. ulisboa.ptoup.com For instance, a large-scale preparation of the α,β,α,β atropisomer has been reported. acs.org Similarly, an efficient method for the preparation of the α,α,β,β-atropisomer is also available. acs.org The stability of these atropisomers is such that they can be separated and characterized at room temperature. ulisboa.pt The iron complexes of some porphyrins have shown that the favored atropisomer can be dependent on the oxidation state of the metal and the axial ligands present. rsc.org

Optimization of Reaction Conditions for Yield and Selectivity

Optimizing reaction conditions is critical for maximizing the yield and selectivity of TAPP synthesis. For the precursor synthesis, a modified Lindsey method using a mixture of water and methanol (B129727) with an acid catalyst has been developed, offering a greener approach. nih.gov In the reduction of the nitro groups, careful control of the reaction temperature and the rate of addition of the reducing agent is important to prevent side reactions and degradation of the porphyrin macrocycle. The neutralization of the reaction mixture after reduction must also be handled carefully due to its exothermic nature. nih.gov

For the synthesis of specific atropisomers, the reaction conditions can be manipulated to favor the formation of one isomer over others. However, more commonly, a statistical mixture is synthesized, and the desired isomer is then separated chromatographically. The kinetic and thermodynamic factors governing the distribution of atropisomers can be influenced by solvent and temperature.

Purification and Isolation Techniques for this compound

The purification of TAPP and its precursors is a critical step in obtaining a high-purity product. Column chromatography is a widely used technique for separating the desired porphyrin from byproducts and unreacted starting materials. nih.gov For the separation of the different atropisomers of TAPP, high-performance liquid chromatography (HPLC) is often employed. ulisboa.pt Chiral stationary phases can be used to resolve enantiomeric atropisomers. nih.govmolnar-institute.com

The choice of solvent system for chromatography is crucial for effective separation. For instance, in the purification of T(o-NO₂PP), a mixture of dichloromethane (B109758) and hexanes might be used. After reduction, the purification of TAPP can be achieved using a different solvent system, such as chloroform (B151607) and ethanol. nih.gov The isolation of the final product often involves crystallization from a suitable solvent mixture to obtain a crystalline solid. nih.gov

Due to the potential for on-column interconversion of atropisomers, especially those with low rotational energy barriers, chromatographic separations may need to be performed at low temperatures to obtain accurate isomer ratios. molnar-institute.com

Electropolymerization Approaches for Thin Film Formation of this compound and its Derivatives

This compound and its metal complexes can be electropolymerized to form thin, electroactive films on electrode surfaces. acs.orgresearchgate.net This process is typically carried out by cyclic voltammetry, where the potential is repeatedly scanned between defined limits in a solution containing the monomer and a supporting electrolyte. researchgate.netnih.gov The polymerization occurs through the oxidative coupling of the amino groups on the phenyl rings, similar to the electropolymerization of aniline. researchgate.net

The properties of the resulting polymer film, such as thickness, morphology, and conductivity, can be controlled by a number of factors including the solvent, the supporting electrolyte, the electrolysis mode (potentiostatic or potentiodynamic), and the number of polymerization cycles. researchgate.networldscientific.com For example, electropolymerization of iron tetra(o-aminophenyl)porphyrin (FeTAPP) from an aqueous solution has been shown to produce stable, electroactive films. researchgate.net

These polyporphyrin films have been investigated for various applications, including as electrocatalysts and as components in sensors. acs.orgresearchgate.netacs.org The incorporation of different metal ions into the porphyrin ring prior to electropolymerization can tune the catalytic and electronic properties of the resulting film. researchgate.netacs.org The electropolymerization process offers a convenient method for fabricating modified electrodes with a controlled layer of a functional porphyrin polymer.

Coordination Chemistry of Tetrakis O Aminophenyl Porphyrin Metal Complexes

Synthesis of Central Metal Ion Complexes with Tetrakis(o-aminophenyl)porphyrin (e.g., Fe, Zn, Co, Cu, Mn)

The insertion of metal ions into the this compound (H₂TAPP) macrocycle is a fundamental process for creating functional metalloporphyrins. The general approach involves reacting the free-base porphyrin with a metal salt in a high-boiling point solvent. The specific conditions, such as the choice of solvent, temperature, and metal salt, are tailored for each metal to optimize the reaction yield and purity of the resulting complex.

Iron (Fe): The synthesis of iron(II) this compound (FeTAPP) can be achieved by reacting H₂TAPP with an iron(II) salt, such as ferrous chloride (FeCl₂·4H₂O), in a solvent like dimethylformamide (DMF). nih.gov The reaction mixture is typically heated to facilitate the metal insertion, and the progress is monitored by techniques like thin-layer chromatography (TLC). nih.gov Upon completion, the product is precipitated, filtered, and washed to yield the desired iron porphyrin complex. nih.gov

Zinc (Zn): Zinc(II) insertion into the porphyrin ring is often accomplished by refluxing the free-base porphyrin with a zinc salt, like zinc acetate (B1210297) dihydrate (Zn(OAc)₂·2H₂O), in a chloroform (B151607)/methanol (B129727) mixture. nih.gov The color change from purple to red typically indicates the formation of the zinc complex. nih.gov The product, ZnTAPP, can then be isolated by removing the solvent and washing the residue. nih.gov

Cobalt (Co): Cobalt(II) complexes of this compound (CoTAPP) are synthesized by heating the porphyrin with a cobalt(II) salt, such as cobalt(II) acetate tetrahydrate or cobalt(II) chloride hexahydrate, in a solvent like DMF or a propionic/butyric acid mixture. chemicalbook.comresearchgate.net The reaction is often carried out under an inert atmosphere to prevent oxidation. chemicalbook.com

Copper (Cu): The synthesis of copper(II) this compound (CuTAPP) involves boiling a solution of the free-base porphyrin with a copper(II) salt, like copper(II) chloride, in DMF. cyberleninka.ru The resulting complex is then precipitated by adding water, filtered, and dried. cyberleninka.ru Template synthesis, where the copper ion directs the formation of the porphyrin macrocycle from dipyrromethane precursors, is another effective method. researchgate.net

Manganese (Mn): Manganese(III) complexes can be prepared by refluxing the free-base porphyrin with a manganese(II) salt, such as manganese(II) chloride tetrahydrate (MnCl₂·4H₂O), in a suitable solvent like DMF. nih.gov The manganese is often oxidized to the +3 state during the reaction or subsequent workup. nih.gov

Below is an interactive data table summarizing the typical synthetic conditions for these metal complexes.

Metal IonPrecursor SaltSolventReaction ConditionsReference
Iron (Fe)FeCl₂·4H₂ODimethylformamide (DMF)Heated mixture nih.gov
Zinc (Zn)Zn(OAc)₂·2H₂OChloroform/MethanolReflux for 2 hours at 60-70°C nih.gov
Cobalt (Co)Co(OAc)₂·4H₂ON,N-dimethylformamideHeated to 100°C for 12 hours under nitrogen chemicalbook.com
Copper (Cu)CuCl₂Dimethylformamide (DMF)Boiled for 1 hour cyberleninka.ru
Manganese (Mn)MnCl₂·4H₂OPropionic AcidRefluxed and stirred for 2 hours nih.gov

Ligand Field Effects and Electronic Structure Modulation in this compound Metalloporphyrins

The electronic properties of the central metal ion in a metalloporphyrin are significantly influenced by the surrounding porphyrin ligand. The this compound ligand, with its electron-donating amino groups, can modulate the electronic structure of the metal center. researchgate.net

The nature of the central metal also dictates the electronic structure. For instance, in a series of first-row transition metal tetraphenylporphyrins (MTPPs), the relative energies of the metal d-orbitals and the porphyrin frontier orbitals (a₁ᵤ and a₂ᵤ) vary with the metal. umb.edu The interaction between the metal d-orbitals and the porphyrin π-orbitals leads to a complex electronic structure that is responsible for the rich UV-visible absorption spectra and redox properties of these molecules. umb.edu

Axial Coordination Phenomena and Steric Hindrance in "Picket-Fence" Analogs of this compound

A key feature of this compound is its ability to serve as a precursor to "picket-fence" porphyrins. These are derivatives where bulky groups are attached to the ortho-amino positions, creating a sterically hindered cavity on one face of the porphyrin. This structural motif is designed to mimic the active sites of heme proteins like myoglobin (B1173299) and hemoglobin, providing a protected environment for the binding of small molecules, such as dioxygen, to the central metal ion. acs.org

The synthesis of these picket-fence analogs involves the functionalization of the amino groups of H₂TAPP. The resulting bulky "pickets" create significant steric hindrance, which influences the coordination of axial ligands to the metal center. nih.gov For example, in cobalt(II) picket-fence porphyrins, the binding of axial ligands like 1-methylimidazole (B24206) and 1,2-dimethylimidazole (B154445) is affected by the steric environment. nih.gov The steric repulsion between the axial ligand and the pickets can lead to distortions in the porphyrin core and changes in the metal-ligand bond lengths. nih.gov

In iron(II) picket-fence porphyrins, the binding of dioxygen has been extensively studied. The picket-fence structure prevents the formation of dimeric μ-oxo species, which would lead to the irreversible oxidation of the iron center. nih.gov The steric hindrance provided by the pickets allows for the reversible binding of O₂. nih.gov Crystallographic studies have revealed details about the geometry of the Fe-O₂ unit and the influence of the axial ligand on the other side of the porphyrin plane. nih.gov

The coordination of pyridine (B92270) to cobalt tetra(aminophenyl)porphyrins covalently attached to a carbon electrode has also been investigated. dtic.mil The study showed that the coordination number of the axially bound pyridine depends on the oxidation state of the cobalt center. dtic.mil Specifically, Co(III) was found to be six-coordinate with two pyridine ligands, while Co(II) coordinated to at most one pyridine. dtic.mil

Spin-Crossover and Magnetic Properties of this compound Metal Complexes

The magnetic properties of this compound metal complexes are determined by the spin state of the central metal ion, which can be influenced by factors such as the nature of the axial ligands and the geometry of the coordination sphere. Some of these complexes can exhibit spin-crossover behavior, where the spin state of the metal ion changes in response to external stimuli like temperature or pressure.

Density functional theory (DFT) calculations have been used to investigate the magnetic properties of transition metal-loaded tetra(4-aminophenyl)porphyrins. researchgate.net These studies have shown that the spin densities of the central transition metal atoms generally approach zero, with some exceptions. researchgate.net For instance, the TAPP-V complex was found to have a significant spin density on the vanadium atom. researchgate.net

While specific studies on spin-crossover in this compound complexes are not extensively detailed in the provided search results, the general principles of spin-crossover in porphyrin complexes are well-established. For iron(II) porphyrins, for example, the spin state can be tuned by the choice of axial ligands. Strong-field ligands favor a low-spin (S=0) state, while weak-field ligands can lead to a high-spin (S=2) state. Intermediate-field ligands can result in spin-crossover behavior. The steric bulk of the axial ligand also plays a crucial role in determining the spin state.

Reactivity of Metal Centers within this compound Frameworks

The metal center in this compound complexes is the primary site of reactivity, participating in a variety of chemical transformations including catalysis and small molecule activation.

Catalytic Activity: Metalloporphyrins derived from this compound have shown promise as catalysts in various reactions. For instance, cobalt tetrakis(2-aminophenyl)porphyrin (CoTAPP) has been identified as an effective catalyst for reactions such as oxygen reduction and hydrogen evolution. ontosight.ai Iron and copper complexes of TAPP covalently bonded to silica (B1680970) aerogels have been used as catalysts for the oxidation of phenol (B47542) and chlorophenols, demonstrating their potential in environmental remediation. mdpi.com

Small Molecule Binding and Activation: A significant area of research has been the use of picket-fence porphyrins, derived from TAPP, as models for the binding of small molecules like dioxygen (O₂) by heme proteins. acs.org The iron(II) complexes of these porphyrins can reversibly bind O₂, mimicking the function of myoglobin and hemoglobin. nih.gov The reactivity of the bound O₂ can then be studied.

Furthermore, manganese porphyrin complexes are known to form high-valent manganese-oxo species that are potent oxidizing agents. nsf.gov These intermediates are involved in oxygen atom transfer reactions to various substrates, such as sulfides. nsf.gov The electronic properties of the porphyrin ligand, influenced by substituents like the aminophenyl groups, can modulate the reactivity of these manganese-oxo species. nsf.gov

The reactivity of the metal center can also be tuned by the axial ligands. In cobalt porphyrins, the nature of the axial ligand can influence the reduction potentials and the catalytic activity for processes like CO₂ reduction. cas.czcas.cz

Derivatization and Functionalization Strategies for Tetrakis O Aminophenyl Porphyrin

Modification at Meso-Phenyl Amino Groups

The primary amino groups (-NH2) located at the ortho position of each of the four phenyl rings are nucleophilic sites, readily participating in a variety of chemical reactions. This allows for the introduction of diverse functionalities that can tune the porphyrin's electronic properties, solubility, and steric environment.

One of the most effective strategies for creating a well-defined space around the porphyrin's central metal-binding site is through amide bond formation. By reacting the ortho-amino groups with acyl chlorides or carboxylic acids, bulky or strapping moieties can be constructed over one or both faces of the porphyrin macrocycle.

This approach is famously used to create "picket-fence" porphyrins and related structures like "basket-handle" porphyrins. nih.gov In the case of T(o-APP), reacting the four amino groups with a long-chain dicarboxylic acid chloride, for instance, can lead to the formation of a "handle" that straps across one face of the porphyrin. If two such straps are installed, one on each side, a "basket" structure is formed. These modifications create a protected pocket around the core, which is crucial for studying phenomena like reversible oxygen binding in synthetic hemoglobin models. The ortho-positioning of the amino groups is key to creating these protective superstructures. nih.gov

The condensation reaction between the amino groups of T(o-APP) and various aldehydes or ketones is a straightforward method to form imine linkages, also known as Schiff bases. This reaction provides a modular approach to append a wide array of functional groups to the porphyrin periphery.

For example, reacting aminophenyl porphyrins with aldehydes containing other functional groups, such as hydroxyl, thienyl, or pyridyl moieties, yields porphyrin–Schiff base conjugates with tailored properties. rsc.org This strategy has been used to synthesize new photosensitizers and catalysts. rsc.orgnih.gov The formation of the imine bond is typically achieved by refluxing the porphyrin and the aldehyde in a suitable solvent. researchgate.net In some advanced applications, the Schiff base linkage is designed to be reversible, cleaving under specific conditions such as a change in pH. This has been exploited in creating "smart" nanomaterials where a ligand switch occurs in an acidic environment. acs.org

Beyond amides and imines, the amino groups serve as versatile handles for introducing a variety of other "pendant arms." These arms can be designed to enhance solubility, provide anchoring points for immobilization, or introduce catalytic sites.

A notable example involves the reaction of aminophenyl porphyrins with 3-isocyanatopropyltriethoxysilane (B1197299) (3-IPTES). mdpi.com The isocyanate group (-NCO) reacts with the amino group (-NH2) to form a stable urea (B33335) linkage (-NH-CO-NH-). This reaction attaches a pendant arm that terminates in a triethoxysilyl group. This silyl (B83357) group is a key functional moiety for subsequent covalent grafting onto silica-based materials, effectively bridging the gap between molecular functionalization and immobilization on inorganic supports. mdpi.com

Covalent Grafting and Immobilization of Tetrakis(o-aminophenyl)porphyrin

Immobilizing T(o-APP) and its derivatives onto solid supports is critical for developing heterogeneous catalysts, sensors, and other solid-state devices. Covalent grafting prevents leaching of the active porphyrin molecule from the support, enhancing stability and reusability.

Inorganic materials like silica (B1680970) and metal oxides are common supports due to their high surface area and physical robustness. The most sophisticated method for attachment is covalent immobilization, which ensures a strong, permanent bond. mdpi.com

A common strategy involves first functionalizing the T(o-APP) with a linker molecule that can also react with the support's surface. As mentioned previously, reacting the porphyrin with 3-IPTES creates a derivative with pendant triethoxysilyl groups. mdpi.com These groups can then undergo a co-gelation process with a silica precursor like tetramethoxysilane (B109134) (TMOS). This sol-gel method results in the porphyrin being covalently integrated into the three-dimensional network of a silica aerogel or xerogel. mdpi.comnih.gov This technique not only immobilizes the porphyrin but also allows for control over the textural and morphological characteristics of the final hybrid material. nih.gov

T(o-APP) can be integrated into polymeric materials either by incorporation into a pre-formed polymer or by using the porphyrin itself as a monomer for polymerization. The latter approach, particularly through electropolymerization, has proven to be a powerful method for creating functional thin films.

Porphyrins with meso-aminophenyl substituents can undergo oxidative electropolymerization in a process analogous to the formation of polyaniline. acs.org When a potential is applied to an electrode submerged in a solution of T(o-APP), the amino groups are oxidized, leading to the formation of polymer chains where porphyrin units are linked together. acs.orgresearchgate.net This process can be monitored using techniques like cyclic voltammetry and electrochemical quartz crystal microbalance. acs.orgacs.org The resulting electropolymerized films are typically conductive, adhere strongly to the electrode surface, and often exhibit a highly interconnected nanofibrous morphology. acs.orgworldscientific.com The specific position of the amino group (ortho, meta, or para) influences the polymerization process and the properties of the resulting film. researchgate.net These polyporphyrin films have demonstrated significant potential as electrocatalysts, particularly for the oxygen reduction reaction. acs.orgresearchgate.net

Compound Information Table

Compound NameAbbreviationChemical FormulaKey Role
This compoundT(o-APP)C₄₄H₃₄N₈Core molecule for derivatization
TetramethoxysilaneTMOSC₄H₁₂O₄SiSilica precursor for sol-gel immobilization mdpi.com
3-isocyanatopropyltriethoxysilane3-IPTESC₁₀H₂₁NO₄SiLinker for covalent grafting to silica mdpi.com
p-nitrobenzaldehydeC₇H₅NO₃Precursor for the synthesis of aminophenyl porphyrins nih.gov
Pyrrole (B145914)C₄H₅NFundamental building block for the porphyrin macrocycle nih.gov
Tin(II) chlorideSnCl₂SnCl₂Reducing agent to convert nitro groups to amino groups nih.gov

Functionalization and Immobilization Strategies Summary

StrategySub-TypeReagents/ConditionsResulting Structure/FunctionSupporting Material
Modification at Amino GroupsAmide FunctionalizationDicarboxylic acid chloridesForms "Basket Handle" structures, creating a protected binding pocket. nih.govN/A
Modification at Amino GroupsSchiff Base FormationAldehydes (e.g., 4-hydroxybenzaldehyde) in refluxing solventCreates porphyrin-imine conjugates with tailored electronic or biological properties. rsc.orgN/A
Modification at Amino GroupsPendant Arm Introduction3-isocyanatopropyltriethoxysilane (3-IPTES)Attaches a urea-linked arm with a terminal silyl group for grafting. mdpi.comN/A
Covalent GraftingAttachment to Inorganic Supports3-IPTES functionalized porphyrin, TMOS, sol-gel methodPorphyrin is covalently embedded within a silica aerogel/xerogel matrix. mdpi.comnih.govSilica Aerogels, Metal Oxides
Covalent GraftingIntegration into Polymeric FilmsElectrochemical oxidation (potentiodynamic or potentiostatic)Forms a conductive, nanofibrous polyporphyrin film on an electrode surface. acs.orgPolymeric Films

Formation of Covalent Organic Frameworks (COFs) from this compound

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures built from organic precursors linked by strong covalent bonds. The use of porphyrin derivatives as building blocks is particularly attractive due to their rigid structure, inherent porosity, and diverse optoelectronic and catalytic properties.

While the para-substituted isomer, 5,10,15,20-tetra(4-aminophenyl)porphyrin (TAPP), is extensively used in the synthesis of a wide array of COFs, the literature on COFs derived specifically from this compound is notably sparse. Research has predominantly focused on TAPP due to the linear and extended network structures it tends to form. iu.edu.saiu.edu.sarsc.org

Theoretically, this compound can serve as a tetra-topic building block for constructing COFs. The primary synthetic strategy would involve condensation reactions utilizing its four peripheral amino (-NH2) groups. The most common of these is the Schiff base reaction, where the amine groups react with aldehydes to form stable imine (-C=N-) linkages. iu.edu.saiu.edu.sa This reversible reaction allows for "error-checking" during the synthesis, which is crucial for the formation of a crystalline, ordered framework rather than an amorphous polymer. iu.edu.sa

The general approach for synthesizing a porphyrin-based COF involves reacting the aminophenylporphyrin with a complementary linker molecule, typically a di- or trialdehyde, under solvothermal conditions. mdpi.comgoogle.com The choice of linker dictates the geometry and pore size of the resulting COF. For instance, a linear dialdehyde (B1249045) would connect the porphyrin units in a 2D sheet-like structure.

Table 1: Potential Components for COF Synthesis with this compound

Component RoleChemical ClassExample CompoundResulting Linkage
Porphyrin MonomerAminoporphyrinThis compound-
LinkerDialdehydeTerephthaldehydeImine
LinkerTrialdehyde1,3,5-TriformylbenzeneImine
LinkerDianhydridePyromellitic dianhydrideImide

The steric hindrance caused by the ortho-amino groups in this compound compared to its para-isomer would likely result in different framework topologies and properties. This could lead to non-planar structures or frameworks with unique pore environments, which remains an area ripe for exploration.

Design of Molecularly Imprinted Polymers (MIPs) Utilizing this compound

Molecularly Imprinted Polymers (MIPs) are synthetic polymers with tailor-made recognition sites that are complementary in shape, size, and functional group orientation to a template molecule. youtube.com This "molecular memory" allows MIPs to selectively rebind the target molecule from a complex mixture, making them akin to synthetic antibodies. researchgate.net The general process involves polymerizing functional monomers and a cross-linker in the presence of a template molecule. Subsequent removal of the template reveals specific binding cavities.

This compound is a valuable functional monomer for MIPs, particularly in electrochemical applications. The porphyrin core can act as a catalytic center and a signaling unit, while the amine groups provide sites for polymerization.

A notable application is the creation of stable, electroactive films of poly(FeTAPP), derived from iron tetra(o-aminophenyl)porphyrin, through electropolymerization in an aqueous solution. In this process, the electrode potential is cycled, causing the oxidation of the amino groups and subsequent polymerization of the monomer directly onto an electrode surface, such as glassy carbon or gold. This method creates a robust polymer film with a defined structure.

Research Findings on Poly(FeTAPP) Films:

Synthesis: Stable films are prepared by cycling the electrode potential between -0.4 V and 1.0 V (vs. Ag/AgCl). Polymerization occurs following the oxidation of the amino groups.

Structure: The resulting polymer film contains the iron porphyrin units, and the electrochemical behavior of the Fe(III)/Fe(II) redox couple is characteristic of a surface-confined species.

Electrocatalytic Activity: The poly(FeTAPP) modified electrode exhibits significant electrocatalytic behavior. It can facilitate the reduction of molecules like hydrogen peroxide, molecular oxygen, and dichloroacetic acid at less negative potentials compared to a bare electrode. Specifically, the overpotential for hydrogen peroxide reduction is substantially lowered, and the reduction of O2 proceeds via a direct four-electron mechanism.

This electropolymerization approach effectively creates a MIP where the active sites (the iron porphyrin centers) are embedded within a stable, conductive polymer matrix. The polymer structure provides pre-organized sites that enhance the catalytic activity towards specific substrates, which is a hallmark of molecular imprinting.

Table 2: Components in the Electrosynthesis of a Poly(FeTAPP) MIP

ComponentRoleMaterial Example
Functional MonomerTemplate & Catalytic CenterIron tetra(o-aminophenyl)porphyrin (FeTAPP)
Polymerization MethodIn-situ film formationElectropolymerization (Cyclic Voltammetry)
SupportElectrode SurfaceGlassy Carbon (GC) or Gold (Au)
Target AnalytesSubstrates for CatalysisHydrogen Peroxide, Molecular Oxygen

The use of this compound and its metallated derivatives in MIPs demonstrates a powerful strategy for developing highly selective sensors and catalysts. The ability to form the polymer film directly on a transducer surface via electropolymerization is a significant advantage for creating integrated device architectures.

Supramolecular Architectures and Self Assembly Involving Tetrakis O Aminophenyl Porphyrin

Non-Covalent Interactions in Tetrakis(o-aminophenyl)porphyrin Assemblies (e.g., Hydrogen Bonding, π-π Stacking)

The assembly of TAPP molecules into larger supramolecular structures is governed by a combination of non-covalent forces. The most significant among these are hydrogen bonding and π-π stacking interactions.

Hydrogen Bonding: The primary amino groups (-NH₂) on the ortho-phenyl rings of TAPP are potent hydrogen bond donors. These groups can interact with suitable acceptor atoms on adjacent molecules, such as nitrogen or oxygen, to form robust intermolecular connections. mdpi.com This directional and specific nature of hydrogen bonding is crucial for guiding the formation of ordered networks. In covalent organic frameworks (COFs), for instance, the amino groups of TAPP linkers can form hydrogen bonds with other components, facilitating the immobilization of biomolecules and enhancing the stability of the resulting material. mdpi.com The ability to form these bonds is a key feature in the design of functional materials, where TAPP can be integrated into larger structures like metal-organic frameworks (MOFs) or hybrid aerogels. mdpi.commdpi.com The interplay between hydrogen bonding and other forces, such as metal coordination, can lead to the formation of extended three-dimensional architectures. rsc.org

π-π Stacking: The large, aromatic surface of the porphyrin core is prone to π-π stacking interactions. These interactions, arising from the electrostatic attraction between electron-rich and electron-poor regions of adjacent aromatic rings, contribute significantly to the stabilization of porphyrin assemblies. nih.govarxiv.org In many porphyrin-based systems, π-π stacking works in concert with hydrogen bonding to direct the final solid-state architecture. nih.gov The strength of these stacking interactions can be influenced by factors such as the presence of metal centers within the porphyrin core. nih.gov While π-π stacking is a general feature of porphyrins, the specific geometry and strength in TAPP assemblies can be tuned by the substitution pattern and the conformation of the phenyl rings.

The table below summarizes the key non-covalent interactions involved in the assembly of porphyrin-based systems.

Interaction TypeDescriptionRole in Assembly
Hydrogen Bonding Interaction between a hydrogen atom covalently bonded to an electronegative atom (like N in -NH₂) and another nearby electronegative atom.Provides directionality and specificity, leading to ordered networks. mdpi.comrsc.org
π-π Stacking Non-covalent attraction between aromatic rings.Contributes to the stabilization and close packing of porphyrin units in aggregates. nih.govarxiv.org
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.Contributes to the overall stability of the self-assembled structures. nih.gov
Electrostatic Interactions Attractive or repulsive forces between charged or partially charged species.Important in the assembly of charged porphyrin derivatives in solution. researchgate.net

Controlled Self-Assembly of this compound Derivatives

The ability to control the self-assembly of TAPP derivatives is essential for creating functional materials with desired morphologies and properties. Researchers have developed various strategies to direct the aggregation process, leading to the formation of specific nanostructures.

One key strategy involves the use of specific atropisomers of TAPP. The rotation of the meso-phenyl rings relative to the porphyrin plane creates different stereoisomers, known as atropisomers. The α,α,α,α-atropisomer, where all four amino groups are on the same side of the porphyrin plane, provides a rigid, pre-organized platform ideal for constructing specific architectures like supramolecular cages. acs.org This "picket-fence" configuration is instrumental in creating well-defined cavities.

Another method for controlling assembly is through the chemical modification of the amino groups. For example, TAPP can be functionalized by reacting its amino groups with other molecules, such as carboxymethyl-β-cyclodextrin, to create new derivatives with specific targeting or assembly properties. acs.org Similarly, condensation reactions with various benzaldehydes can yield Schiff-base substituted porphyrins, whose assembly can be influenced by the nature of the substituents. ciac.jl.cn

The conditions of the assembly process, such as solvent, temperature, and pH, also play a critical role. For water-soluble porphyrin derivatives, changing the pH or ionic strength of the solution can trigger and control the formation of aggregates like J-aggregates or H-aggregates. nih.govresearchgate.net Surfactant-assisted self-assembly is another powerful technique, where surfactants like cetyltrimethylammonium bromide (CTAB) can template the formation of various nanostructures, including nanospheres. nih.gov

Formation of Supramolecular Cages and Receptors from this compound Building Blocks

The unique structural features of TAPP, particularly its α,α,α,α-atropisomer, make it an excellent building block for constructing supramolecular cages and receptors. These hollow, container-like molecules are capable of encapsulating other molecules, leading to applications in catalysis, sensing, and separations.

A notable example is the assembly of porphyrin cages at molecule-materials interfaces for electrocatalysis. By functionalizing the amino groups of the α,α,α,α-TAPP atropisomer with thiol-terminated organic struts, rigid, table-like porphyrin caps (B75204) can be synthesized. acs.orgnih.gov These caps self-assemble onto copper electrode surfaces via Cu-S bonds, forming supramolecular cages. acs.org The cavity created by this rigid scaffold plays a crucial role in enhancing the selectivity of electrochemical reactions, such as the reduction of carbon monoxide to value-added C2 products. acs.orgnih.gov

Coordination-driven self-assembly is another powerful method for constructing porphyrin-based cages. In this approach, metal ions act as "glue" to connect multiple porphyrin units. For instance, combining pyridyl-functionalized porphyrins with metal acceptors like Pt(II) can lead to the quantitative formation of well-defined 2D and 3D supramolecular coordination cages, such as tetragonal prisms. nih.gov Although this example uses pyridyl porphyrins, the principle can be extended to TAPP derivatives after suitable modification of the amino groups into metal-coordinating moieties. The resulting cages can encapsulate guest molecules and facilitate processes like energy transfer. nih.govnorthwestern.edu

The development of such cages functionally mimics the protective protein matrix found in metallo-enzymes, which can shield reactive intermediates and control reaction pathways. homkat.nl

Host-Guest Chemistry with this compound Systems

The cavities within supramolecular structures derived from TAPP are ideal for host-guest chemistry, where the porphyrin assembly (the host) binds a specific molecule (the guest). This binding is driven by non-covalent interactions and is often associated with a measurable response, such as a change in fluorescence.

Porphyrin-based molecular squares and cages have been shown to be effective hosts for a variety of guest molecules. northwestern.edu For example, a zinc(II) porphyrin square was shown to bind 5,10,15,20-tetrapyridylporphyrin as a guest with a high association constant of 4 x 10⁷ M⁻¹. northwestern.edu The binding event was monitored by the quenching of the host's fluorescence, demonstrating the potential of these systems as sensors. northwestern.edu

Larger porphyrin cages, such as tetra-porphyrin tubes, can encapsulate sizable guests like fullerenes (C₆₀ and C₇₀). chemrxiv.org The encapsulation within the tube's large cavity was confirmed by NMR and mass spectrometry, with the guest molecule sitting off-center, leading to observable changes in the host's NMR spectrum due to through-space interactions. chemrxiv.org

Furthermore, TAPP derivatives can be used to construct supramolecular organic frameworks (SOFs) through hydrogen bonding. These porous crystalline materials can exhibit efficient inclusion of large aromatic guests like pyrene (B120774) and perylene (B46583) within their channels. rsc.org The ability to design hosts with specific cavity sizes and chemical environments opens up possibilities for selective molecular recognition and transport.

The table below provides examples of host-guest systems involving porphyrin-based architectures.

Host SystemGuest Molecule(s)Key Findings
Zinc(II) Porphyrin Molecular Square5,10,15,20-tetrapyridylporphyrinHigh association constant (4 x 10⁷ M⁻¹); guest binding monitored by fluorescence quenching. northwestern.edu
Tetra-porphyrin TubeFullerenes (C₆₀, C₇₀)High-affinity binding; guest encapsulation breaks the host's symmetry, confirmed by NMR. chemrxiv.org
Supramolecular Organic Frameworks (SOFs)Pyrene, PeryleneEfficient inclusion of large aromatic guests within the crystalline framework. rsc.org
Supramolecular Porphyrin Cage on Cu surfaceCarbon Monoxide (CO)Encapsulation within the cage enhances catalytic activity and selectivity for CO reduction. acs.orgnih.gov

Electrochemical and Catalytic Research Utilizing Tetrakis O Aminophenyl Porphyrin Systems

Electrocatalytic Applications of Tetrakis(o-aminophenyl)porphyrin and its Metallated Derivatives

The ability of this compound and its metal complexes to be deposited as thin, conductive polymer films on electrode surfaces makes them prime candidates for electrocatalytic applications. These functionalized electrodes serve as robust platforms for mediating various redox reactions.

The electrocatalytic reduction of oxygen is a critical reaction for energy technologies such as fuel cells. Research has demonstrated that electropolymerized films of tetrakis(aminophenyl)porphyrin (TAPP) and its metallated derivatives can effectively catalyze this reaction.

Thin films of poly-tetrakis-5,10,15,20-(4-aminophenyl)porphyrin (pTAPP) and its cobalt derivative (pCoTAPP) have been shown to be active electrocatalysts for the two-electron reduction of oxygen. acs.orgresearchgate.net The cobalt-metallated version, pCoTAPP, exhibits a significantly lower overpotential for oxygen reduction compared to the metal-free pTAPP under identical conditions. acs.org On glassy carbon electrodes, the oxygen reduction potentials were measured at -0.05 V for pCoTAPP and -0.40 V for pTAPP (vs. Ag/AgCl), both showing a notable improvement over the bare glassy carbon electrode (-0.58 V). acs.orgpdx.edu

The mechanism of oxygen reduction can be influenced by the porphyrin system. For instance, studies on poly-2H-5,10,15,20-tetrakis(3-aminophenyl)porphyrin films in an aqueous alkaline medium have shown catalytic activity, with calculations indicating a predominant two-electron pathway for O₂ reduction. researchgate.net In contrast, some iron porphyrin systems, such as iron tetraphenylporphyrin (B126558), have been studied for the complete four-electron reduction of O₂ to water, a process in which the catalyst resting state and reaction intermediates have been characterized in detail. nih.gov

Oxygen Reduction Potentials of pTAPP and its Cobalt Derivative

Comparison of oxygen reduction potentials on various electrode surfaces versus Ag/AgCl.

Electrode MaterialOxygen Reduction Potential (V vs. Ag/AgCl)Reference
Platinum (Pt)+0.34 V acs.orgpdx.edu
pCoTAPP on Glassy Carbon-0.05 V acs.orgpdx.edu
pTAPP on Glassy Carbon-0.40 V acs.orgpdx.edu
Bare Glassy Carbon (GC)-0.58 V acs.orgpdx.edu

The selective two-electron reduction of oxygen is a key pathway for the sustainable production of hydrogen peroxide (H₂O₂), a valuable industrial chemical. Electropolymerized films of pTAPP and pCoTAPP have been identified as effective catalysts for the photosynthesis of H₂O₂. acs.orgresearchgate.netacs.org A self-assembled hexa-porphyrin cube using a tetra-4-aminophenylporphyrin (TAPP) building block demonstrated high selectivity (83%) for generating hydrogen peroxide from molecular oxygen. nih.govscispace.com

In addition to generation, this compound systems are utilized in the development of sensitive H₂O₂ detectors. One such sensor was fabricated using nanowires of polythis compound (PTAPPNW) combined with single-walled carbon nanotubes (SWNT) on a glassy carbon electrode. researchgate.net This modified electrode exhibited significantly enhanced voltammetric and amperometric sensitivity for H₂O₂ determination at a neutral pH of 7.4, with an applied potential of 0.0 V. researchgate.net Similarly, sensors based on Cu-porphyrin metal-organic frameworks have been developed for the amplified electrochemical detection of H₂O₂, demonstrating high sensitivity and low detection limits. nih.govrsc.org

Performance of a PTAPPNW-Based Hydrogen Peroxide Sensor

Key characteristics of a voltammetric sensor for H₂O₂ detection.

ParameterValue/CharacteristicReference
Sensing MaterialPolythis compound Nanowire (PTAPPNW) + SWNT + Nafion researchgate.net
ElectrodeModified Glassy Carbon Electrode (GCE) researchgate.net
Detection MethodAmperometry researchgate.net
Applied Potential0.0 V vs. Ag/AgCl researchgate.net
MediumPhosphate (B84403) Buffer Saline (PBS) at pH 7.4 researchgate.net

The catalytic prowess of metallated tetrakis(aminophenyl)porphyrins extends to environmental remediation, particularly in the degradation of persistent organic pollutants. Copper and iron complexes of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin, when covalently bonded to a hydrophilic silica (B1680970) aerogel matrix, have been shown to catalyze the mineralization of phenol (B47542), 3-chlorophenol, and 2,4-dichlorophenol. mdpi.combohrium.comnih.gov

These heterogeneous catalysts facilitate Fenton-like reactions, using hydrogen peroxide to oxidize the phenolic compounds into less harmful short-chained carboxylic acids under neutral conditions. mdpi.combohrium.com In batch experiments, the iron-porphyrin aerogel (FePA) demonstrated high efficiency, with an 80% conversion of phenol achieved within three hours at a catalyst loading of just 0.33 mol%. mdpi.com While the catalysts showed a gradual reduction in activity due to the slow oxidation of the porphyrin ring, their effectiveness highlights a promising pathway for treating contaminated water. mdpi.combohrium.com

Catalytic Mineralization of Phenol

Performance of Fe- and Cu-porphyrin aerogels in the oxidation of phenol.

CatalystSubstrateKey FindingReference
Fe-Tetrakis(4-aminophenyl)porphyrin-Silica Aerogel (FePA)Phenol80% conversion in 3 hours (0.33 mol% catalyst) mdpi.com
Cu-Tetrakis(4-aminophenyl)porphyrin-Silica Aerogel (CuPA)Phenol, 3-chlorophenol, 2,4-dichlorophenolCatalyzed oxidation to short-chained carboxylic acids mdpi.combohrium.com

Homogeneous and Heterogeneous Catalysis Mediated by this compound Complexes

This compound complexes are effective in both homogeneous and heterogeneous catalytic systems. In homogeneous catalysis, the catalyst and reactants are in the same phase, which can lead to high activity. An example is the use of a self-assembled, soluble hexa-porphyrin cube containing cobalt-TAPP units to catalyze H₂O₂ generation in solution, showing higher selectivity than its mononuclear counterpart. nih.govscispace.com However, a major drawback of homogeneous systems is the difficulty in separating the catalyst from the products for reuse. nih.gov

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, addresses this challenge. Immobilizing porphyrin complexes onto solid supports is a common strategy to create robust, reusable catalysts. Encapsulated metalloporphyrins are widely studied for this purpose. researchgate.net A notable example involves covalently binding copper and iron complexes of tetrakis(4-aminophenyl)porphyrin to a silica aerogel matrix. mdpi.com This approach not only facilitates catalyst recovery but can also enhance stability and prevent the self-degradation that sometimes occurs in homogeneous phases. mdpi.comnih.gov These hybrid aerogels were highly compatible with aqueous media and effectively catalyzed the oxidation of phenols. mdpi.com

Photoelectrocatalysis with this compound Films

Photoelectrocatalysis combines light energy with electrocatalysis to drive chemical reactions more efficiently. Thin films of electropolymerized poly-tetrakis-5,10,15,20-(4-aminophenyl)porphyrin (pTAPP) and its cobalt derivative (pCoTAPP) have been demonstrated to function as photoelectrocatalysts for producing hydrogen peroxide via the two-electron reduction of oxygen. acs.orgresearchgate.netacs.org

When tested as photosynthetic electrocatalysts under a small positive bias potential (0.0 to +0.3 V), these films showed enhanced activity. pdx.edu The pCoTAPP film, in particular, produces H₂O₂ at a potential close to the thermodynamic potential for the reaction. acs.org Under illumination, pTAPP achieved turnover numbers (TONs) of 5–6, while pCoTAPP reached higher TONs of 14–23. acs.orgpdx.edu Although the Faradaic efficiency for H₂O₂ production was initially high at around 50%, it was observed to decrease over a period of one hour, indicating a gradual loss of effectiveness. acs.orgacs.orgpdx.edu

Sensor Development Based on this compound Functionalization (e.g., Voltammetric Sensors, Gas Sensors, Anion Sensors)

The functionalizable nature of this compound makes it an excellent platform for creating chemical sensors. By immobilizing the porphyrin or its derivatives onto various transducers, highly sensitive and selective sensors can be developed.

Voltammetric Sensors : A glassy carbon electrode modified with polythis compound nanowires (PTAPPNW) and single-walled carbon nanotubes has been successfully used for the sensitive voltammetric and amperometric detection of hydrogen peroxide in biological pH conditions. researchgate.net

Gas Sensors : While research on TAPP itself for gas sensing is specific, related porphyrin structures demonstrate the principle. For instance, a thin film of tetrakis(4-nitrophenyl)porphyrin (TNPP) immobilized in a Nafion membrane on an optical waveguide was developed as a sensor for toxic gases like hydrogen sulfide (B99878) (H₂S) and ethanediamine. nih.gov This highlights the potential of functionalized tetraphenylporphyrins in fabricating gas sensors.

Anion Sensors : Porphyrin-based materials have also been engineered for anion detection. In one study, porphyrin-based carbon dots (PCDs) were synthesized and complexed with Europium ions (Eu³⁺). This system showed a selective and sensitive fluorescence response to phosphate anions, demonstrating its potential for anion sensing applications. nih.gov

Biosensors : Hybrid materials combining 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) with reduced graphene oxide (rGO) have been used to create field-effect transistors (FETs) for detecting circulating tumor cells, showcasing the application of TAPP in advanced biosensing platforms. nih.gov

Advanced Spectroscopic and Characterization Methodologies for Tetrakis O Aminophenyl Porphyrin Research

Structural Elucidation Techniques

The precise determination of the three-dimensional structure of ToAPP and its derivatives is fundamental to understanding their chemical behavior. Several high-resolution techniques are employed for this purpose.

X-ray Diffraction (Single Crystal and Powder)

X-ray diffraction (XRD) stands as a definitive method for elucidating the solid-state structure of porphyrin-based molecules. For the zinc(II) complex of the α,α,α,α-atropisomer of 5,10,15,20-tetrakis(2-aminophenyl)porphyrin, single-crystal XRD analysis revealed a nearly planar porphyrin backbone with the phenyl rings oriented almost perpendicularly to the porphyrin plane. nih.gov This "picket-fence" conformation is characterized by all four ortho-amino groups pointing to the same side of the porphyrin molecule. nih.gov The zinc(II) ion is coordinated to the four porphyrin nitrogen atoms and one methanol (B129727) oxygen atom, resulting in a slightly distorted square-pyramidal geometry. nih.gov The crystal packing is stabilized by a network of hydrogen bonds, forming columns and layers. nih.gov Powder XRD is also utilized to characterize the crystalline nature of ToAPP materials, including nanocomposites. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR for Atropisomer Assignment)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of ToAPP in solution, particularly for distinguishing between its different atropisomers. The restricted rotation around the single bond connecting the phenyl groups to the porphyrin macrocycle gives rise to these stable, non-interconvertible rotational isomers. princeton.edu

¹H NMR spectroscopy provides distinct spectral signatures for each atropisomer. For instance, the α,α,α,α and α,β,α,β isomers of tetrakis(2-aminophenyl)porphyrin can be characterized by their unique proton signals. uc.pt The chemical shifts of the pyrrolic protons and the protons on the aminophenyl groups are particularly informative. In a typical ¹H NMR spectrum of 5,10,15,20-tetrakis(4-aminophenyl)porphyrin (TAPP) in DMSO-d6, the aromatic protons appear in the range of 7.01-8.89 ppm, the -NH2 protons at 5.58 ppm, and the internal pyrrolic N-H protons at a highly shielded value of -2.73 ppm. researchgate.net The significant separation of these signals allows for unambiguous assignment. researchgate.net Furthermore, chiral NMR techniques, using chiral solvating agents like phosphoric acids, can be employed to resolve the signals of enantiomeric atropisomers, which is crucial for studying their racemization kinetics and optical purity. frontiersin.orgnih.gov

Mass Spectrometry (High-Resolution Techniques)

High-resolution mass spectrometry (HRMS) techniques, such as MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight) and Electrospray Ionization Mass Spectrometry (ESMS), are vital for confirming the molecular weight and elemental composition of ToAPP and its derivatives with high accuracy. google.comcas.cz For example, MALDI-TOF has been successfully used to identify the [M+H]⁺ ion peak of a nitrated porphyrin precursor, providing a clear indication of its molecular formula. google.com ESMS is particularly useful for characterizing water-soluble cationic porphyrins, revealing information about the parent ion, fragmentation patterns (such as the loss of N-alkyl groups), and the coordination of axial ligands to the metal center in metalloporphyrins. duke.edu

Electronic and Photophysical Characterization

The unique electronic structure of ToAPP gives rise to distinct optical properties that are studied using various spectroscopic methods. These properties are key to its potential use in applications such as photosensitizers and components of optoelectronic devices.

UV-Visible and Near-Infrared (NIR) Spectroscopy for Electronic Transitions and Hyperporphyrin Effects

UV-Visible and Near-Infrared (NIR) spectroscopy are fundamental for probing the electronic transitions within the porphyrin macrocycle. The absorption spectrum of ToAPP is characterized by an intense Soret band (or B band) in the near-UV region (around 420-440 nm) and several weaker Q bands in the visible region. omlc.orgresearchgate.net The Soret band corresponds to the S₀ → S₂ transition, while the Q bands are associated with the S₀ → S₁ transition. nih.gov

A significant phenomenon observed in certain substituted porphyrins, including the diprotonated form of meso-tetrakis(p-aminophenyl)porphyrin (H₂[TAPP]), is the "hyperporphyrin effect." nih.govuit.noacs.org This effect manifests as a dramatic redshift and intensification of the Q-bands, extending into the NIR region. nih.govacs.org For instance, upon protonation of the central nitrogen atoms of H₂[TAPP] in DMSO, the Soret band shifts from 438 nm to 467 nm, and a Q-band is significantly redshifted to 813 nm. nih.govacs.org This is attributed to charge transfer character from the meso-aminophenyl groups to the porphyrin core, which elevates the highest occupied molecular orbital (HOMO) and lowers the lowest unoccupied molecular orbitals (LUMOs), thereby reducing the HOMO-LUMO gap. nih.govnih.govresearchgate.net

Table 1: UV-Visible Absorption Data for Tetrakis(aminophenyl)porphyrins

CompoundSolventSoret Band (λ_max, nm)Q Bands (λ_max, nm)Reference(s)
Tetrakis(o-aminophenyl)porphyrinToluene420.3- omlc.org
meso-Tetrakis(p-aminophenyl)porphyrin (H₂[TAPP])DMSO438669 nih.govacs.org
Diprotonated H₂[TAPP]DMSO467813 nih.govacs.org

Fluorescence Spectroscopy and Quantum Yield Analysis

Fluorescence spectroscopy provides insights into the excited state dynamics of ToAPP. Upon excitation at an appropriate wavelength (e.g., in the Soret or Q band region), ToAPP exhibits fluorescence emission at longer wavelengths. omlc.orgmdpi.com The fluorescence emission spectrum of ToAPP in toluene, when excited at 515 nm, shows characteristic emission peaks. omlc.org

A key parameter derived from fluorescence measurements is the fluorescence quantum yield (Φ_F), which represents the efficiency of the fluorescence process. It is the ratio of the number of photons emitted to the number of photons absorbed. For this compound dissolved in toluene, the fluorescence quantum yield has been determined to be 0.091. omlc.org The quantum yield can be influenced by various factors, including the solvent, temperature, and the presence of quenchers. For instance, the fluorescence of porphyrins can be quenched by species like colloidal TiO₂, a process that can involve electron transfer from the excited porphyrin to the quencher. nih.gov The study of fluorescence and its quenching is crucial for applications in sensing and photodynamic therapy. nih.govresearchgate.net

Table 2: Fluorescence Data for this compound

CompoundSolventExcitation Wavelength (nm)Fluorescence Quantum Yield (Φ_F)Reference(s)
This compoundToluene5150.091 omlc.org

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy is a powerful non-destructive technique used to obtain a vibrational fingerprint of a molecule, providing information about its chemical structure, symmetry, and bonding. In the context of TAPP research, Raman spectroscopy is instrumental in confirming the structural integrity of the porphyrin macrocycle and identifying changes that occur upon polymerization or functionalization.

When TAPP is covalently attached to reduced graphene oxide (rGO) through diazonium chemistry, Raman spectroscopy confirms the functionalization by showing an increase in the ID/IG ratio. eie.gr This increase signifies the conversion of sp2-hybridized carbon atoms to sp3-hybridized carbons on the graphene sheet, a direct consequence of the covalent bond formation with the TAPP molecules. eie.gr The covalent bonding is further supported by the appearance of characteristic vibrational modes of the porphyrin in the Raman spectrum of the hybrid material. eie.gr

Density functional theory (DFT) calculations are often employed to simulate the vibrational frequencies of TAPP and its derivatives, aiding in the assignment of experimental Raman bands. This is particularly useful for identifying intermediates and products in complex reactions, such as the electrochemical oxidation of materials in the presence of TAPP. researchgate.net

Photoelectron Spectroscopy (UPS, XPS) for Electronic Band Structure

X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS) are surface-sensitive techniques that provide detailed information about the elemental composition, chemical states, and electronic band structure of materials.

X-ray Photoelectron Spectroscopy (XPS) is used to determine the elemental composition and the nature of chemical bonds within TAPP-based materials. For instance, in TAPP-functionalized reduced graphene oxide (RGO-TPP), XPS confirms the presence of nitrogen, and the weight percentage of the porphyrin in the hybrid can be calculated from the nitrogen content. nih.gov XPS is also crucial for characterizing the chemical state of metal centers in metallated TAPP complexes and for verifying the covalent attachment of TAPP to substrates. eie.grnih.gov

Ultraviolet Photoelectron Spectroscopy (UPS) is employed to probe the valence band region and determine key electronic parameters like the highest occupied molecular orbital (HOMO). eie.gr For a hybrid of tri(aminophenyl)porphyrin and graphene oxide (TPP(NH2)3-GO), the HOMO was determined to be 3.92 eV. eie.gr This information, combined with the lowest unoccupied molecular orbital (LUMO) level, is vital for predicting and understanding the material's potential in photocatalytic and optoelectronic applications. eie.gr Studies on erbium-TAPP films have shown that the entire UPS spectrum can shift to higher binding energies compared to the free base porphyrin, suggesting the formation of an interface dipole. core.ac.uk

Electrochemical Characterization Techniques

Electrochemical methods are fundamental for investigating the redox properties of TAPP and its polymeric films, which are central to their applications in catalysis, sensing, and energy storage.

Electrochemical Quartz Crystal Microbalance (EQCM)

The Electrochemical Quartz Crystal Microbalance (EQCM) is a sensitive technique that combines electrochemistry with mass measurement. It allows for the in-situ monitoring of mass changes on an electrode surface during an electrochemical process. EQCM has been invaluable in studying the electropolymerization of TAPP, providing insights into the mechanism of film growth. unimore.it

By simultaneously measuring the charge passed and the change in frequency (which corresponds to a change in mass), EQCM can distinguish between different stages of polymerization, such as the generation of oligomers, chain propagation, and the deposition and doping of the polymer film. unimore.it This technique has been used to determine the number of electrons involved in the electropolymerization of TAPP and to study the influence of solvent and supporting electrolyte on the film growth. researchgate.net

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful technique for characterizing the electrical properties of electrode-electrolyte interfaces and thin films. In TAPP research, EIS is used to model the charge transfer processes occurring through electropolymerized TAPP films. researchgate.net By analyzing the impedance data, researchers can determine the resistance and capacitance of the film, providing information about its conductivity and integrity. researchgate.net

EIS studies have shown that the formation of a poly-TAPP film can occur in multiple stages, with the film's resistance changing significantly as it grows. researchgate.net The technique is also used to compare the electrical conductivity of different modified electrodes, helping to identify the effect of various components in composite materials. mdpi.com For instance, EIS analysis has been used to prove that electronic isolation is not the primary reason for the limited reversibility in some TAPP-based battery systems. mesc-is.org

Microscopic and Morphological Analysis (e.g., AFM, TEM for films)

Microscopy techniques are essential for visualizing the surface morphology and structure of TAPP films and nanomaterials at the micro- and nanoscale.

Atomic Force Microscopy (AFM) provides three-dimensional topographical images of surfaces. It has been used to study the morphology of electropolymerized TAPP films, revealing details about their surface roughness and structure. researchgate.net For example, AFM has shown that poly-TAPP films can have dendritic structures. researchgate.net The thickness of the deposited films can also be estimated from AFM images. researchgate.net In some cases, AFM has been used to visualize the formation of aggregates of monomeric porphyrins on surfaces. cuny.edu

Transmission Electron Microscopy (TEM) offers higher resolution imaging and is used to investigate the internal structure of materials. TEM has been employed to confirm the covalent functionalization of reduced graphene oxide with porphyrins and to study the morphology of TAPP-based nanomaterials. nih.gov For instance, TEM studies have been used to rule out mechanical degradation as a cause for limited performance in certain applications. mesc-is.org

The combination of these microscopic techniques provides a comprehensive picture of the physical structure of TAPP-based materials, which is crucial for correlating their morphology with their observed properties and performance in various devices. eie.gracs.org

Theoretical and Computational Investigations of Tetrakis O Aminophenyl Porphyrin

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the electronic structure and molecular orbitals of complex molecules like tetrakis(o-aminophenyl)porphyrin (H₂TAPP). These calculations provide valuable insights into the molecule's reactivity, stability, and spectroscopic properties.

The electronic structure of H₂TAPP is characterized by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter that influences the molecule's electronic transitions and chemical reactivity. schrodinger.comnih.gov DFT calculations have shown that the amino groups in the ortho position of the phenyl rings significantly influence the electronic properties of the porphyrin core. researchgate.net This is attributed to the electron-donating nature of the amino substituents, which leads to a destabilization (increase in energy) of the HOMO level. researchgate.net

The choice of the functional and basis set in DFT calculations is critical for obtaining accurate results. rsc.org For instance, studies on similar porphyrin systems have demonstrated that hybrid functionals like B3LYP often provide a better description of spectral features compared to pure functionals like OLYP. nih.govpdx.eduscite.ainih.gov The inclusion of a solvent model, such as the Conductor-like Screening Model (COSMO), is also essential for accurately simulating the behavior of the molecule in solution. nih.govpdx.edunih.govacs.org

The table below summarizes key findings from DFT calculations on porphyrin systems, illustrating the impact of substituents and the computational approach on the calculated properties.

Porphyrin DerivativeComputational MethodKey Findings
Tetrakis(p-aminophenyl)porphyrin (H₂TAPP isomer)DFT/B3LYPThe amino groups cause a significant redshift in the Soret and Q bands compared to TPP. nih.gov
Diprotonated H₂TAPP isomerTDDFT/B3LYP/COSMOThe dramatic redshift of the Q-band is explained by an elevated HOMO and lowered LUMOs. nih.govpdx.edunih.gov
Metal-free Tetrabenzoporphyrin (H₂TBP)DFT/PBE0/def2-TZVPThe molecule possesses D₂h symmetry. nih.gov
Zinc Tetrabenzoporphyrin (ZnTBP)DFT/PBE0/def2-TZVPThe complex exhibits D₄h symmetry. nih.gov

Time-Dependent Density Functional Theory (TDDFT) for Spectroscopic Properties (UV-Vis-NIR)

Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method to simulate and interpret the electronic absorption spectra (UV-Vis-NIR) of molecules. nih.gov For this compound and its derivatives, TDDFT calculations have been instrumental in understanding the origin of their characteristic spectral features, including the intense Soret band and the weaker Q-bands. acs.orgresearchgate.net

A detailed TDDFT study on the diprotonated form of the related tetrakis(p-aminophenyl)porphyrin (TAPP) successfully explained the dramatic redshift observed in its Q-band. nih.govpdx.edunih.gov The calculations, which modeled the diprotonated species as a bis-formate complex, revealed that the redshift is a consequence of an elevated HOMO and lowered LUMOs, leading to a smaller HOMO-LUMO gap. nih.govpdx.edunih.gov This phenomenon, termed "hyperporphyrin character," reflects charge transfer from the aminophenyl groups to the porphyrin core. nih.gov

The accuracy of TDDFT predictions is highly dependent on the chosen exchange-correlation functional. scite.ainih.gov Studies have shown that for porphyrin systems, hybrid functionals like B3LYP often yield results that are in better agreement with experimental spectra compared to pure functionals. nih.govpdx.eduscite.ainih.gov For example, the OLYP functional was found to predict excessively large redshifts for the Q-bands of porphyrin diacids. acs.org The inclusion of solvent effects, often through models like COSMO, is also crucial for obtaining accurate simulations of experimental spectra. nih.govpdx.eduscite.ainih.govacs.org

The following table presents a comparison of experimental and calculated absorption maxima for a related porphyrin, highlighting the performance of different computational methods.

CompoundExperimental λ_max (nm)Calculated λ_max (nm) (Method)
H₂[TAPP] (DMSO)438 (Soret), 669 (Q)N/A
Diprotonated H₂[TAPP] (DMSO)467 (Soret), 813 (Q)N/A
H₂[TPP] (Dichloromethane)417 (Soret), 646 (Q)N/A
Diprotonated H₂[TPP] (Dichloromethane)443 (Soret), 659 (Q)N/A

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful computational technique used to study the dynamic behavior of molecules and their interactions with the environment over time. nih.gov For this compound (H₂TAPP) systems, MD simulations can provide valuable insights into their structural flexibility, conformational changes, and interactions with solvent molecules or other chemical species.

While specific MD simulation studies focusing solely on H₂TAPP are not extensively detailed in the provided search results, the principles and applications of MD to similar porphyrin systems are well-established. For instance, MD simulations have been employed to study the hydration of porphyrin and Mg-porphyrin, revealing how the central metal ion and the flexibility of the porphyrin ring influence interactions with water molecules. rsc.org Such simulations can elucidate the structural and dynamical properties of the solute, including hydration patterns and vibrational spectra. rsc.org

In the context of drug design and molecular recognition, MD simulations can be used to investigate the binding of porphyrin derivatives to biological targets like proteins. nih.govnih.gov These simulations can reveal the stability of the ligand-protein complex and provide information on the key interactions that govern binding. nih.govnih.gov For example, a study on various porphyrin derivatives, including the related tetrakis(p-aminophenyl)porphyrin (TAPP), used MD simulations to assess the stability of their complexes with proteins like carbonic anhydrase IX. nih.govnih.gov

Furthermore, MD simulations can be used to understand the aggregation behavior of porphyrins in different solvent environments. nih.gov The interactions between porphyrin molecules and with the solvent can lead to the formation of different types of aggregates, which can be studied by monitoring the structural evolution of the system over the course of the simulation. nih.gov

In Silico Modeling of Molecular Interactions (e.g., Host-Guest, Enzyme Binding)

In silico modeling, which encompasses a range of computational techniques, is a valuable tool for investigating the molecular interactions of this compound (H₂TAPP) with other molecules. These methods allow for the prediction and analysis of non-covalent interactions that are crucial in host-guest chemistry and enzyme binding.

Molecular docking is a prominent in silico technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein. nih.govnih.gov In a study involving the related tetrakis(p-aminophenyl)porphyrin (TAPP), molecular docking was used to investigate its interaction with carbonic anhydrase IX (CAIX) and REV-ERBβ proteins. nih.govnih.gov Such studies can provide insights into the binding affinity and the specific interactions, like hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.govnih.govmdpi.com

The results from in silico modeling can guide the design of new porphyrin-based systems with specific functionalities. For example, understanding the host-guest interactions between a porphyrin and an amino acid can inform the development of sensors or chiral recognition systems. mdpi.com A study on the interaction of various metal complexes of tetrakis-(4-sulfonatophenyl)porphyrin with aromatic amino acids highlighted the importance of steric hindrance and hydrophobic interactions in the formation of supramolecular adducts. mdpi.com

The following table summarizes the binding energies of different porphyrin derivatives with protein targets, as determined by in silico studies.

Porphyrin DerivativeProtein TargetBinding Energy (kcal/mol)
TrTMNPCAIX-
DBECPDPzPREV-ERBβ-

Validation of Computational Models with Experimental Data

The validation of computational models through comparison with experimental data is a critical step in theoretical chemistry. nih.gov This process ensures the reliability and predictive power of the computational methods employed. For this compound and related compounds, this validation is often achieved by comparing calculated spectroscopic properties with experimentally measured spectra. nih.govnih.gov

Time-dependent density functional theory (TDDFT) calculations are frequently validated by comparing the simulated UV-Vis absorption spectra with experimental data. pdx.edu A good agreement between the calculated and experimental peak positions (λ_max) and relative intensities provides confidence in the theoretical model. rsc.org For instance, a detailed TDDFT study on diprotonated tetrakis(p-aminophenyl)porphyrin found that the B3LYP functional provided a substantially better description of the key spectral features, including the diprotonation-induced redshifts, compared to the OLYP functional. nih.govpdx.eduscite.ainih.gov This highlights the importance of selecting the appropriate computational parameters to achieve good correspondence with experimental results.

Similarly, calculated molecular orbital energies, particularly the HOMO-LUMO gap, can be indirectly validated by comparing the predicted electronic transitions with the observed absorption bands in the UV-Vis spectrum. schrodinger.com The energy of the lowest energy electronic excitation in a molecule generally corresponds to the HOMO-LUMO gap. schrodinger.com

The following table illustrates the comparison between experimental and calculated spectral data for a related porphyrin system, demonstrating the validation process.

PropertyExperimental ValueCalculated Value (Method)
Q-band redshift upon diprotonation of H₂[TPP]13 nm-
Q-band redshift upon diprotonation of H₂[TAPP] isomer144 nm-

While the provided search results emphasize the validation of spectroscopic properties, other experimental data, such as electrochemical measurements (e.g., redox potentials) and geometric parameters from X-ray crystallography, can also be used to validate the results of DFT calculations.

Emerging Research Frontiers and Future Perspectives for Tetrakis O Aminophenyl Porphyrin

Integration into Advanced Functional Materials (e.g., Graphene Hybrids, Nanostructures)

The integration of TAPP into advanced functional materials is a rapidly growing area of research, with a particular focus on creating novel hybrids with exceptional properties. The amino groups on the phenyl rings of TAPP serve as versatile handles for covalent functionalization and directed self-assembly, enabling the construction of complex and highly ordered architectures.

One of the most promising avenues is the development of graphene-TAPP hybrids . The combination of graphene's outstanding electronic conductivity and large surface area with the rich photophysical and catalytic properties of TAPP leads to synergistic effects. For instance, TAPP-functionalized reduced graphene oxide (rGO) has been investigated for its application in field-effect transistors (FETs). nih.govmdpi.com Studies have shown that the porphyrin can modulate the electronic properties of rGO, with the potential for creating highly sensitive biochemical and clinical sensors. nih.govdntb.gov.ua The interaction between the π-systems of graphene and the porphyrin can lead to shifts in the material's absorption spectra, indicating electronic coupling between the two components. acs.org

Beyond graphene, the self-assembly of TAPP into well-defined nanostructures is another exciting frontier. Through methods like phase-transfer, TAPP can self-assemble into various morphologies, including nanospheres, nanorods, and nanothorns. 222.134.6 High-resolution transmission electron microscopy has revealed the formation of highly ordered supramolecular arrays within these nanoaggregates, driven by hydrogen bonding interactions between the amino groups. 222.134.6 This ability to form ordered structures at the nanoscale is crucial for the development of new materials with tailored optical and electronic properties.

Table 1: Properties and Applications of TAPP-Based Functional Materials

MaterialComponentsKey PropertiesPotential Applications
TAPP/rGO HybridTetrakis(4-aminophenyl)porphyrin, Reduced Graphene OxideAltered electronic performance of rGO, p-type doping effect. nih.govmdpi.comUltrasensitive biochemical and clinical assays via field-effect transistors. nih.govdntb.gov.ua
TAPP NanostructuresSelf-assembled Tetrakis(4-aminophenyl)porphyrinFormation of nanospheres, nanorods, and nanothorns; highly ordered supramolecular arrays. 222.134.6Development of novel optical and electronic materials.
Porphyrin-Functionalized Silica (B1680970) AerogelsTetrakis(4-aminophenyl)porphyrin complexes, Silica aerogel matrixHigh compatibility with aqueous phase, catalytic activity. mdpi.comEnvironmental remediation (mineralization of phenols). mdpi.com

Novel Applications in Sustainable Chemistry and Energy Conversion

The quest for sustainable chemical processes and efficient energy conversion systems has found a valuable ally in TAPP and its derivatives. The porphyrin's ability to participate in electron transfer reactions and act as a photosensitizer makes it a compelling candidate for a range of green applications.

In the realm of sustainable chemistry , TAPP-based catalysts are being explored for environmentally friendly chemical transformations. For example, copper and iron complexes of TAPP covalently bonded to a silica aerogel matrix have demonstrated catalytic activity in the mineralization of phenol (B47542) and chlorophenols using hydrogen peroxide as an oxidant. mdpi.com This approach offers a potential pathway for the degradation of persistent organic pollutants in water under neutral conditions. mdpi.com

In the field of energy conversion , electropolymerized films of TAPP and its metal complexes have shown promise as photoelectrocatalysts. Thin films of poly-tetrakis-5,10,15,20-(4-aminophenyl)porphyrin (pTAPP) and its cobalt derivative have been found to catalyze the two-electron reduction of oxygen to produce hydrogen peroxide (H₂O₂). researchgate.netacs.org This process is of significant interest for the sustainable, solar-driven synthesis of H₂O₂, a valuable chemical with numerous applications. researchgate.net Furthermore, porphyrin complexes, including those with aminophenyl substituents, are being investigated as redox-active cathode materials in energy storage systems, aiming to address the conductivity challenges often faced by organic electrodes. bohrium.com

Table 2: Performance of TAPP-based Systems in Energy Conversion

SystemApplicationKey Performance Metrics
Poly-tetrakis-5,10,15,20-(4-aminophenyl)porphyrin (pTAPP) filmsPhotoelectrocatalytic H₂O₂ productionTurnover numbers (TON) of 5–6; Initial Faradaic efficiency of ~50%. acs.org
Cobalt derivative of pTAPP (pCoTAPP) filmsPhotoelectrocatalytic H₂O₂ productionTurnover numbers (TON) of 14–23; Initial Faradaic efficiency of ~50%. acs.org
Cu-Tetrakis(4-aminophenyl)porphyrin (CuTAPP) electrodeLithium half-cell cathodeExcellent cycling stability and high discharge capacities. bohrium.com

Development of Next-Generation Sensory Systems

The inherent spectroscopic properties and the versatile functionalization chemistry of TAPP make it an excellent platform for the development of highly sensitive and selective chemical sensors. Researchers are leveraging these features to create next-generation sensory systems for a variety of analytes.

TAPP and its derivatives have been successfully employed in both optical and electrochemical sensors . For instance, TAPP-functionalized silica-coated gold nanoparticles have been synthesized for the detection of transition metal ions in solution. researchgate.net The chelation of metal ions by the porphyrin core leads to measurable changes in the material's absorbance, fluorescence, and Raman scattering signals. researchgate.net

In the realm of biosensing, TAPP-graphene hybrid materials are showing significant promise. A field-effect transistor based on a TAPP/reduced graphene oxide hybrid has been utilized for the detection of circulating tumor cells (CTCs). nih.gov This innovative approach demonstrates the potential for developing non-invasive and highly sensitive diagnostic tools for clinical applications. nih.gov The versatility of TAPP allows for its incorporation into various sensor platforms, paving the way for the detection of a wide range of chemical and biological targets.

Exploration of New Catalytic Transformations

The catalytic prowess of TAPP and its metallated derivatives continues to be a fertile ground for research, with ongoing efforts to discover and optimize new catalytic transformations. The porphyrin macrocycle can stabilize a variety of metal ions in different oxidation states, enabling a rich and diverse catalytic chemistry.

Recent studies have highlighted the potential of TAPP-based systems in organophotocatalysis . Amine-functionalized porphyrins, where a cyclic secondary amine is covalently linked to the porphyrin scaffold, have been synthesized and investigated as bifunctional catalysts for asymmetric reactions. nih.gov These hybrid catalysts aim to combine the light-harvesting properties of the porphyrin with the catalytic activity of the amine, opening up new possibilities for stereoselective synthesis.

Furthermore, the immobilization of TAPP complexes onto solid supports is a key strategy to enhance their stability and reusability as catalysts. As mentioned earlier, TAPP complexes covalently bound to silica aerogels have been shown to catalyze the oxidation of phenols. mdpi.com This approach of creating heterogeneous catalysts from homogeneous precursors is crucial for developing practical and sustainable catalytic processes. The exploration of TAPP in combination with other catalytic moieties, such as polyoxometalates, is also an active area of research, aiming to create synergistic catalytic systems with enhanced activity and selectivity. researchgate.net

Future Directions in Synthetic Control and Atropisomer Specificity

A key challenge and a significant area of future research in the chemistry of TAPP lies in achieving precise control over its synthesis, particularly concerning the selective formation of specific atropisomers . The four phenyl rings at the meso positions of the porphyrin can rotate, leading to the formation of four stable atropisomers: α,α,α,α, α,α,α,β, α,α,β,β, and α,β,α,β. These atropisomers have distinct symmetries and spatial arrangements of the amino groups, which can profoundly influence their properties and applications in areas such as chiral catalysis and supramolecular chemistry.

Significant progress has been made in the preparation of specific atropisomers. For example, efficient methods for the preparation of the α,α,β,β-atropisomer and the large-scale preparation of the α,β,α,β-atropisomer have been reported. acs.orgacs.org The atropisomerism of metalloporphyrins can also be influenced by the metal's oxidation state and the nature of the axial ligands. rsc.org

Future research will likely focus on developing more refined synthetic strategies to access all four atropisomers in high purity and yield. This will involve a deeper understanding of the factors that govern the rotational barriers of the meso-phenyl rings and the development of new synthetic methodologies, potentially employing template-directed synthesis or post-synthetic atropisomerization techniques. The ability to selectively synthesize each atropisomer will unlock their full potential in the design of sophisticated molecular architectures and functional materials with precisely controlled three-dimensional structures.

Q & A

Basic Research Questions

Q. What are the common synthetic methods for Tetrakis(o-aminophenyl)porphyrin, and how can yield optimization be achieved?

  • Methodology : The Adler-Longo method is widely used, involving refluxing pyrrole and substituted benzaldehydes (e.g., 4-aminobenzaldehyde) in propionic acid. Post-synthesis purification via column chromatography (silica/dichloromethane) and recrystallization (dichloromethane/hexane) yields pure porphyrin. Yields (~5-40%) depend on solvent choice, reaction time, and aldehyde-to-pyrrole stoichiometry . For sensitive aldehydes, Lindsey's equilibrium method under mild conditions (room temperature, trace acid) improves yields by leveraging reversible porphyrinogen formation followed by irreversible oxidation .

Q. What spectroscopic and crystallographic techniques are used to characterize this compound?

  • Methodology :

  • UV-Vis : Detects Soret (~400–450 nm) and Q-bands (~500–700 nm) to confirm porphyrin macrocycle formation .
  • NMR : Identifies substituent patterns (e.g., aryl proton shifts at δ 8–9 ppm) .
  • XRD : Reveals non-planar "ruffled" conformations and phenyl ring rotations (e.g., dihedral angles ~65–74° relative to the porphyrin plane) .
  • Mass Spectrometry : Validates molecular weight (e.g., m/z 847 for acetyloxyphenyl derivatives) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Methodology :

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (GHS Category 2 for irritation) .
  • Ventilation : Use fume hoods to prevent inhalation of dust (GHS H335: respiratory irritation) .
  • First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention for persistent symptoms .
  • Storage : Keep in sealed containers away from acids/oxidizers to avoid hazardous reactions .

Advanced Research Questions

Q. How does the non-planar conformation of this compound influence its supramolecular assembly and material properties?

  • Methodology : The "ruffled" porphyrin core and rotated aryl substituents (e.g., 65° dihedral angles) enable columnar stacking via π-π interactions, as observed in XRD studies . This enhances porosity for gas adsorption (e.g., CO₂) or stabilizes coordination polymers with metals (e.g., Zn²⁺, Cu²⁺) for catalytic frameworks . Non-planarity also reduces aggregation in solution, improving solubility for sensor applications .

Q. What methodologies are employed to study the metal coordination chemistry of this compound?

  • Methodology :

  • QCM (Quartz Crystal Microbalance) : Quantifies metal ion (e.g., Co²⁺) binding in real-time by mass changes (ng-scale sensitivity) .
  • XPS (X-ray Photoelectron Spectroscopy) : Confirms metal oxidation states (e.g., Co 2p₃/₂ peaks at ~780 eV) in anchored catalysts .
  • UV-Vis Titration : Monitors spectral shifts during metalation (e.g., Soret band red-shift ~10–20 nm) .

Q. How can contradictory data in catalytic performance of this compound-based systems be resolved?

  • Methodology : Discrepancies in oxygen reduction reaction (ORR) efficiency often arise from:

  • Anchoring Methods : Covalent grafting (e.g., amide bonds to graphene) enhances stability and electron transfer vs. non-covalent adsorption .
  • Structural Modifications : Electron-withdrawing groups (e.g., -NH₂) improve metal-binding affinity, while bulky substituents reduce active site accessibility .
  • Experimental Conditions : pH, temperature, and electrolyte composition must be standardized to enable cross-study comparisons .

Q. What role does this compound play in the design of electrocatalysts for oxygen reduction reactions (ORR)?

  • Methodology : When covalently anchored to graphene, cobalt-derivatized porphyrins (CoToAPP) facilitate 4-electron ORR pathways with onset potentials comparable to Pt/C. Enhanced activity arises from:

  • Conductive Support : Graphene improves charge transfer kinetics .
  • Active Site Density : High porphyrin loading (~0.5 µmol/cm²) maximizes catalytic turnover .
  • Synergistic Effects : Axial ligand interactions (e.g., pyridinic N in graphene) stabilize Co³⁺ intermediates .

Q. What strategies are effective in overcoming solubility challenges of this compound in polar solvents?

  • Methodology :

  • Functionalization : Introduce sulfonate (-SO₃⁻) or carboxylate (-COO⁻) groups via post-synthetic modification .
  • Co-Solvents : Use DMF/water mixtures (1:1 v/v) to balance polarity .
  • Surfactant Assistance : SDS micelles disperse porphyrins in aqueous media without aggregation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.